CypD-IN-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDAMUFZPVEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Biochemical Characterization of Cypd Inhibitor C 9
Identification of C-9 as a Small Molecule CypD Inhibitor
The identification of C-9 stemmed from efforts to discover novel, non-peptidic small molecule inhibitors of CypD. ucl.ac.ukresearchgate.net The compound emerged from a screening process designed to identify molecules with a high affinity for the enzyme. nih.gov
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a foundational approach in drug discovery, allowing for the rapid assessment of large compound libraries for activity against a biological target. In the context of CypD, HTS assays are designed to identify compounds that modulate its enzymatic activity or binding capability. researchgate.net For the discovery of C-9, a library of pyrimidine (B1678525) and sulfonamide small molecules was initially screened. nih.gov This process led to the identification of 20 potential CypD inhibitors, with C-9 being one of the promising candidates selected for further, more detailed characterization. nih.gov HTS methodologies often employ fluorescence-based assays, such as real-time fluorescence capture, to measure the peptidyl prolyl isomerase (PPIase) activity of CypD in the presence of test compounds. nih.govnih.gov
In Silico Design and Virtual Screening Approaches
Complementing physical screening, in silico methods play a crucial role in modern drug discovery. These computational techniques, including virtual screening and molecular docking, use the three-dimensional structure of the target protein to predict how potential inhibitors might bind. nih.govresearchgate.net For C-9, which is a 4-aminobenzenesulfonamide derivative, in silico modeling was utilized to understand its interaction with CypD. ucl.ac.ukresearchgate.net Such approaches help in prioritizing compounds for synthesis and biological testing, and in optimizing lead compounds to improve their potency and selectivity. researchgate.net The knowledge gained from these computational studies can provide insights into the rational design of new inhibitors. researchgate.net
Binding Affinity and Kinetics Studies of C-9 to CypD
Once a potential inhibitor like C-9 is identified, it is crucial to quantitatively characterize its interaction with the target protein. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are standard methods for determining binding affinity and kinetics. mdpi.com
Surface Plasmon Resonance (SPR) Analysis
Surface plasmon resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. cytivalifesciences.comyoutube.com It provides data on the association (k_on) and dissociation (k_off) rates of the binding event, from which the equilibrium dissociation constant (K_D) can be calculated. malvernpanalytical.com
In the characterization of C-9, SPR analysis was employed to confirm its direct binding to human recombinant CypD protein. nih.gov The results demonstrated that C-9 exhibits a high binding affinity for CypD. ucl.ac.uknih.gov The analysis, using a 1:1 Langmuir binding fit model, yielded a K_D value of 149 nM. nih.gov This strong binding affinity was a key factor in its selection for further investigation. nih.gov
| Parameter | Value |
| K_D (Equilibrium Dissociation Constant) | 149 nM |
| Binding Model | 1:1 Langmuir |
Table 1: SPR Kinetic Parameters for C-9 Binding to CypD. This table summarizes the equilibrium dissociation constant (KD) determined from SPR analysis, indicating a high-affinity interaction between C-9 and CypD. nih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. harvard.eduwikipedia.org This allows for the determination of the binding affinity (K_A, the inverse of K_D), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. While specific ITC data for the C-9 and CypD interaction is not detailed in the provided search results, ITC is a standard method used to obtain a complete thermodynamic profile of inhibitor binding. researchgate.net For other small molecule inhibitors of CypD, ITC has been used to determine their thermodynamic profiles. researchgate.net
Enzymatic Inhibition Profile of C-9
The ultimate measure of an inhibitor's effectiveness is its ability to block the biological function of its target. For C-9, its capacity to inhibit the peptidyl prolyl isomerase (PPIase) enzymatic activity of CypD was assessed. nih.gov The PPIase activity is central to CypD's role in regulating the mPTP. ucl.ac.uk
A real-time fluorescence-based method was used to determine the inhibitory potency of C-9. nih.gov The results showed that C-9 effectively inhibits CypD's PPIase activity, with a half-maximal inhibitory concentration (IC50) value of 1.49 ± 0.20 μM. nih.gov This finding confirms that the binding of C-9 to CypD translates into a functional inhibition of the enzyme's activity. nih.gov
| Parameter | Value |
| IC_50 (Half-Maximal Inhibitory Concentration) | 1.49 ± 0.20 μM |
Table 2: Enzymatic Inhibition of CypD by C-9. This table shows the IC50 value of C-9 against the PPIase activity of CypD, demonstrating its potency as a functional inhibitor. nih.gov
Peptidyl-Prolyl Isomerase (PPIase) Activity Assays
The inhibitory effect of C-9 on the enzymatic function of CypD was quantified using Peptidyl-Prolyl Isomerase (PPIase) activity assays. nih.gov The primary method employed was a real-time fluorescence-based assay designed to measure the rate of cis-trans isomerization of a peptidyl-prolyl bond in a substrate. nih.govacs.orgnih.gov
In these experiments, the enzymatic activity of CypD was monitored in the presence of varying concentrations of the C-9 inhibitor. nih.gov Specifically, a real-time fluorescence capture assay was conducted using a Hamamatsu FDSS 7000 system. nih.govacs.orgnih.gov This technique allows for the continuous monitoring of the reaction progress. The assay involved pre-incubating CypD with different concentrations of compound C-9 before initiating the enzymatic reaction. amazonaws.com The results demonstrated that C-9 inhibits the PPIase activity of CypD in a dose-dependent manner. nih.gov
The technical challenges associated with PPIase activity assays, such as the use of non-natural substrates and high spontaneous substrate turnover, necessitate the use of complementary techniques to validate findings. ucl.ac.uk Therefore, the functional data from these enzymatic assays were corroborated by direct binding studies. ucl.ac.uk
Inhibition Constants (IC50, Ki) Determination
The potency of C-9 as a CypD inhibitor is defined by its inhibition constants, namely the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value for C-9 was determined from the PPIase activity assays. By plotting the rate of enzymatic activity against a range of C-9 concentrations, an IC50 value of 1.49 ± 0.20 μM was calculated. nih.gov This value represents the concentration of C-9 required to inhibit 50% of the CypD PPIase activity under the specified experimental conditions.
To further characterize the interaction between C-9 and CypD, surface plasmon resonance (SPR) was utilized to determine the binding affinity. nih.govucl.ac.uk These in vitro binding studies yielded a dissociation constant (KD) of 149 nM . nih.gov The KD value is a measure of the binding affinity between the inhibitor and the enzyme. While the Ki is not explicitly stated in the primary literature, the KD provides a strong indication of the inhibitor's potency.
The following table summarizes the determined inhibition and binding constants for the CypD inhibitor C-9.
| Parameter | Value | Method |
| IC50 | 1.49 ± 0.20 μM | PPIase Activity Assay |
| KD | 149 nM | Surface Plasmon Resonance (SPR) |
Molecular Mechanisms of Action of Cypd Inhibitor C 9
C-9's Impact on Mitochondrial Permeability Transition Pore Regulation
The opening of the mPTP is a critical event that can lead to mitochondrial dysfunction and cell death. ucl.ac.uk C-9 exerts its protective effects by influencing the regulation of this pore.
Attenuation of Calcium-Induced Mitochondrial Swelling
A hallmark of mPTP opening is the swelling of mitochondria, which can be triggered by high concentrations of calcium. pnas.org The compound C-9 has been shown to effectively counteract this process. nih.govacs.org In isolated cortical mitochondria, the addition of calcium induces significant swelling. nih.gov However, pre-incubation with C-9 attenuates this swelling in a dose-dependent manner. nih.gov This protective effect highlights C-9's ability to interfere with the calcium-triggered opening of the mPTP. nih.govucl.ac.uk
| Treatment Condition | Effect on Mitochondrial Swelling | Reference |
| Vehicle + Calcium (200 μM) | Induces mitochondrial swelling | nih.gov |
| C-9 (various concentrations) + Calcium (200 μM) | Attenuates calcium-induced mitochondrial swelling | nih.gov |
| Cyclosporin (B1163) A (CsA) + Calcium | Attenuates calcium-induced mitochondrial swelling | nih.gov |
Modulation of Mitochondrial Membrane Potential
The opening of the mPTP leads to a dissipation of the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. pnas.orglu.se While direct studies on C-9's effect on ΔΨm are not extensively detailed in the provided results, the inhibition of calcium-induced mitochondrial swelling by C-9 implies a stabilization of the inner mitochondrial membrane. nih.govucl.ac.uk This stabilization is intrinsically linked to the maintenance of the mitochondrial membrane potential. lu.se Overexpression of CypD itself has been reported to hyperpolarize the mitochondrial membrane potential, suggesting a complex regulatory role for CypD in maintaining ΔΨm. nih.gov By inhibiting CypD, C-9 likely counteracts the pathological consequences of mPTP opening, which include the loss of membrane potential. lu.se
CypD-C-9 Interaction at the Molecular Level
The inhibitory effect of C-9 on CypD function stems from a direct physical interaction between the small molecule and the protein. nih.govacs.org
Co-crystallography and Structural Elucidation of Binding Site
X-ray co-crystal structures of CypD in complex with various inhibitors have been instrumental in revealing the binding interactions. broadinstitute.orgrcsb.org While a specific co-crystal structure for C-9 was not detailed in the search results, studies on similar small molecule inhibitors show that they often bind to the active site of CypD. broadinstitute.org Some inhibitors have been shown to also interact with an adjacent "exo site," a pocket that varies among different cyclophilin isoforms, allowing for selective inhibition. broadinstitute.org This dual binding to both the active site and an exo-site can confer high potency and selectivity for CypD. broadinstitute.org
Computational Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets. acs.orgnih.govexplorationpub.com For inhibitors of CypD, these simulations help in understanding the binding mechanism and identifying key interactions. acs.orgnih.gov Molecular dynamics simulations have been used to study the stability of the CypD-inhibitor complex and to observe the conformational changes that occur upon binding. nih.gov These computational approaches are crucial for the rational design and optimization of novel CypD inhibitors. acs.orgacs.org
Identification of Key Residues for C-9 Binding
Through a combination of structural biology and computational modeling, key amino acid residues within CypD that are crucial for inhibitor binding have been identified. While the specific residues interacting with C-9 are not explicitly listed, studies on other inhibitors have highlighted the importance of residues within the S1 and S2 pockets of the CypD active site. nih.govfrontiersin.org For instance, residues such as Arginine 97 (R97), Glutamine 105 (Q105), Glycine 114 (G114), and Asparagine 144 (N144) have been identified as key for the binding of peptide inhibitors to CypD. nih.gov The interaction of inhibitors with non-conserved residues in the S2 pocket is a strategy to achieve selective inhibition of CypD over other cyclophilin isoforms. broadinstitute.org
Downstream Effects on Mitochondrial Bioenergetics and Metabolism
Inhibition of CypD by compound C-9 has been shown to have significant beneficial effects on mitochondrial bioenergetics and metabolism, particularly in cellular models of stress. nih.gov
Restoration of ATP Levels in Cellular Models
In cellular models of amyloid-beta (Aβ)-induced toxicity, treatment with the CypD inhibitor C-9 has been demonstrated to restore cellular ATP levels. nih.gov Aβ treatment significantly decreases ATP concentrations, indicative of mitochondrial dysfunction. However, the addition of C-9 reverses this effect in a dose-dependent manner, suggesting that the inhibitor protects mitochondrial energy metabolism and ATP production. nih.gov This restoration of ATP levels highlights the protective effect of C-9 against Aβ-induced mitochondrial impairment. nih.gov
Enhancement of Cytochrome C Oxidase Activity
The activity of cytochrome c oxidase (CcO), a critical enzyme in the mitochondrial electron transport chain (Complex IV), is often compromised under cellular stress. nih.gov In studies involving Aβ-treated neuronal cells, a significant decrease in CcO activity was observed. nih.gov Treatment with CypD inhibitor C-9 was found to rescue this Aβ-induced reduction in CcO activity. nih.govnih.gov This enhancement of cytochrome c oxidase activity indicates that C-9 helps to preserve the function of the electron transport chain, which is vital for cellular respiration and energy production. nih.gov
Regulation of Mitochondrial Calcium Homeostasis
CypD plays a crucial role in regulating mitochondrial calcium homeostasis, in part by modulating the opening of the mPTP. mdpi.comnih.gov In response to high matrix calcium levels, CypD can initiate the transient opening of the mPTP, a process known as "flickering," which allows for the efflux of calcium and helps to prevent mitochondrial calcium overload. embopress.org The inhibitor C-9, by binding to CypD, antagonizes calcium-mediated mitochondrial swelling, a hallmark of mPTP opening. nih.govnih.gov This suggests that C-9 helps to maintain mitochondrial integrity and regulate calcium homeostasis under conditions of calcium stress. nih.gov Studies have shown that CypD-deficient mice exhibit higher mitochondrial matrix calcium levels, which may be due to a decreased opening of the mPTP. mdpi.com
Influence on CypD Interactions with Putative mPTP Components
The formation and regulation of the mPTP are thought to involve a complex interplay between CypD and several other mitochondrial proteins. nih.govnih.gov
Interactions with Adenine (B156593) Nucleotide Translocator (ANT) and Voltage-Dependent Anion Channel (VDAC)
Early models of the mPTP proposed a direct interaction between CypD, the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane, and the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane. nih.govnih.govahajournals.org Pull-down experiments have suggested that CypD can interact with both VDAC and ANT. nih.govahajournals.org However, the essential role of ANT and VDAC in forming the pore has been challenged, as mitochondria from cells lacking these proteins can still exhibit mPTP-like openings. nih.gov Nevertheless, these proteins are still considered important regulators of the pore. nih.govnih.gov The binding of C-9 to CypD likely influences these interactions, thereby modulating the probability of mPTP opening.
Role of F1FO-ATP Synthase Components (e.g., OSCP subunit)
More recent evidence points to the F1FO-ATP synthase, particularly its oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit, as a key interaction partner for CypD in regulating the mPTP. nih.govbiorxiv.orgscientificarchives.com It is proposed that the binding of CypD to the OSCP subunit can induce a conformational change in the ATP synthase, leading to the formation of the mPTP. nih.govscientificarchives.com This interaction can also inhibit the enzymatic activity of ATP synthase. biorxiv.org The inhibitor C-9, by binding to CypD, is expected to interfere with the CypD-OSCP interaction, thus preventing the downstream events that lead to pore opening and preserving ATP synthase function. biorxiv.orgpnas.org
Preclinical Research Applications of Cypd Inhibitor C 9 in Disease Models
Neurodegenerative Disease Models
Cyclophilin D (CypD) is a protein that plays a key role in the opening of the mitochondrial permeability transition pore (mPTP), an event linked to mitochondrial dysfunction and cell death. nih.govnih.gov Its inhibition is a promising therapeutic strategy for neurodegenerative disorders. nih.govnih.gov The small-molecule inhibitor C-9 binds strongly to CypD and has demonstrated the ability to lessen mitochondrial and cellular damage caused by amyloid-beta (Aβ) and calcium stress. acs.orgnih.gov
Alzheimer's Disease (AD) Models
Mitochondrial dysfunction is recognized as an early and critical feature in the development and progression of Alzheimer's disease. nih.govnih.gov The interaction between CypD and Aβ in mitochondria exacerbates neuronal stress. acs.orgnih.gov
Research has shown that C-9 can counteract Aβ-induced mitochondrial dysfunction. acs.orgnih.gov In cellular models, treatment with Aβ oligomers leads to a significant decrease in the activity of cytochrome c oxidase (CcO), a key enzyme in the mitochondrial respiratory chain. amazonaws.comnih.gov The addition of C-9 has been shown to rescue this activity. nih.gov Furthermore, C-9 treatment also restores adenosine-5'-triphosphate (B57859) (ATP) levels that are depleted by Aβ exposure. acs.orgnih.govamazonaws.com These findings suggest that C-9 protects mitochondrial function from the toxic effects of Aβ. nih.gov The compound has been observed to antagonize mitochondrial swelling induced by calcium, a phenomenon also implicated in mitochondrial dysfunction. acs.orgnih.gov
Interactive Data Table: Effect of C-9 on Mitochondrial Function in Aβ-Treated Cells
| Treatment Group | Cytochrome c Oxidase (CcO) Activity | ATP Levels |
|---|---|---|
| Control | Normal | Normal |
| Aβ₁₋₄₂ | Significantly Decreased nih.gov | Significantly Decreased amazonaws.com |
| Aβ₁₋₄₂ + C-9 | Rescued nih.gov | Restored amazonaws.com |
In cellular models of Alzheimer's disease, exposure to Aβ₁₋₄₂ leads to a notable decrease in neuronal cell viability. nih.gov Studies utilizing the human neuroblastoma-derived cell line SK-N-SH have demonstrated that treatment with C-9 can significantly protect against this Aβ-induced cell death. amazonaws.comnih.gov The protective effect of C-9 on cell viability has been observed to be concentration-dependent. nih.gov Importantly, C-9 itself does not appear to disrupt normal neuronal function in the absence of Aβ. nih.gov
Interactive Data Table: Neuroprotective Effects of C-9 Against Aβ-Induced Toxicity
| Cell Line | Treatment | Outcome |
|---|---|---|
| SK-N-SH amazonaws.com | Aβ₁₋₄₂ nih.gov | Significant decrease in cell viability nih.gov |
While direct studies on C-9's effect on synaptic plasticity and cognition in murine models are not extensively detailed in the provided search results, the broader context of CypD inhibition is highly relevant. Genetic deficiency of CypD has been shown to substantially improve learning, memory, and synaptic function in a mouse model of Alzheimer's disease. nih.govresearchgate.net It also alleviates the reduction in long-term potentiation (LTP), a cellular correlate of learning and memory, that is mediated by Aβ. nih.govresearchgate.net Given that C-9 is a potent inhibitor of CypD, it is plausible that it would have similar beneficial effects on synaptic and cognitive function.
Protection against Aβ-Induced Neuronal Cell Death in Cellular Models
Parkinson's Disease (PD) Models
Mitochondrial dysfunction is a central element in the pathogenesis of Parkinson's disease. biospective.com The opening of the mPTP, regulated by CypD, is a key factor in the cell death observed in neurodegenerative conditions like PD. biospective.com Therefore, inhibiting CypD activity with small molecules is considered an attractive therapeutic approach to prevent neuronal loss. biospective.com While research specifically naming C-9 in PD models is not prominent in the search results, the neuroprotective effects of blocking CypD function are well-documented in models of both Alzheimer's and Parkinson's diseases. rsc.org Genetic ablation of CypD has been shown to protect against neurotoxicity in a mouse model of PD. nih.gov
Other Neurodegenerative Conditions (e.g., Huntington's Disease, Multiple Sclerosis, Amyotrophic Lateral Sclerosis)
The protective effects of CypD inhibition extend to other neurodegenerative conditions as well.
Multiple Sclerosis (MS): Neurodegeneration in MS is linked to mitochondrial dysfunction. nih.gov In the experimental autoimmune encephalomyelitis (EAE) model of MS, CypD knockout mice exhibited a less severe disease course and significant protection of axons. nih.govpnas.org Neurons from these mice were also resistant to reactive oxygen and nitrogen species, which are thought to mediate axonal damage in MS. pnas.org This suggests that selective CypD inhibition could be a viable therapeutic strategy for MS. nih.gov
Amyotrophic Lateral Sclerosis (ALS): Mitochondrial dysfunction and abnormal calcium handling are also implicated in ALS. nih.gov Genetic ablation of CypD has been shown to delay disease onset and extend the survival of a mouse model of ALS (SOD1G93A). mdpi.com This effect is linked to the role of CypD in estrogen-mediated neuroprotection and mitochondrial calcium handling. nih.gov
Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. The opening of the mPTP is a critical event in this process, making CypD a prime target for therapeutic intervention. researchgate.net
The role of CypD in mediating cell death following myocardial I/R is well-established, and its inhibition is a recognized cardioprotective strategy. researchgate.netacs.org Genetic deletion or pharmacological blockade of CypD with agents like Cyclosporin (B1163) A has been shown to reduce infarct size in various animal models. researchgate.net However, a review of the available scientific literature indicates that specific studies detailing the preclinical application and efficacy of C-9 in models of myocardial ischemia-reperfusion injury have not been prominently published. While C-9 is a known CypD inhibitor, its direct effects in the context of cardiac I/R remain an area for future investigation. frontiersin.orgbmbreports.org
Hepatic I/R injury is a significant complication in liver surgeries, including transplantation. nih.govnih.gov The process involves profound mitochondrial dysfunction where CypD plays a critical role. chinjmap.com Studies with other small-molecule CypD inhibitors have shown protection in mouse models of hepatic I/R injury. nih.gov While some literature suggests that novel CypD inhibitors, including C-9, have shown protective effects in models of hepatic injury, specific, detailed research findings and data from studies focused on C-9 in the context of hepatic ischemia-reperfusion were not identified for this review. frontiersin.org
Renal Ischemia-Reperfusion Injury
Acute Organ Injury Models
CypD inhibition is also a promising strategy for mitigating non-I/R-related acute organ injuries where mPTP-mediated necrosis is a key pathological feature.
Mitochondrial dysfunction resulting from the opening of the mPTP is a central event in the pathogenesis of acute pancreatitis (AP), leading to necrosis of pancreatic acinar cells. utppublishing.comsemanticscholar.org Research has identified C-9 as an inhibitor of CypD's peptidyl-prolyl isomerase (PPIase) activity. researchgate.net In studies related to the development of treatments for acute pancreatitis, C-9 was identified as a reference compound for its inhibitory effect on CypD. nih.gov Its ability to bind to CypD with high affinity and inhibit its enzymatic function underscores its potential as a therapeutic agent for this condition. researchgate.netnih.gov
A 2023 study investigating novel peptide inhibitors for CypD used C-9 as a known binder to validate their experimental setup. nih.gov The study reported the half-maximal inhibitory concentration (IC50) for C-9, providing a quantitative measure of its potency.
Table 1: In Vitro Inhibitory Activity of C-9 against CypD
| Compound | IC50 (μM) | Assay Context |
| C-9 | 1.77 | Chymotrypsin coupled prolyl-isomerase assay for acute pancreatitis research |
Data sourced from: Rational design peptide inhibitors of Cyclophilin D as a potential treatment for acute pancreatitis (2023). nih.gov
Excessive ultraviolet (UV) radiation can induce significant injury to retinal cells, leading to degenerative conditions. This damage is partly mediated by CypD-dependent mPTP opening and subsequent cell death pathways. acs.org Preclinical research in this area has identified a urea-based small molecule, referred to as compound 19 , which has demonstrated cytoprotection in models of UV-induced retinal degeneration. researchgate.net Studies show that compound 19 protects retinal pigment epithelium (RPE) cells and retinal ganglion cells (RGCs) from UV radiation by inhibiting the p53-Cyp-D mitochondrial association, mPTP opening, and the release of cytochrome C. researchgate.netacs.org
It is crucial to note that while both C-9 and compound 19 are small molecule CypD inhibitors, the specific research demonstrating efficacy in UV-induced retinal degeneration models has been attributed to compound 19. researchgate.netacs.org At present, dedicated studies on the application of C-9 in this particular model are not available in the reviewed literature.
Acute Pancreatitis Models
Cellular Stress Response Models
The resilience of cells to various stressors is fundamental to their survival and function. Pathological conditions often arise from the overwhelming of these cellular defense mechanisms. Preclinical research on the cyclophilin D (CypD) inhibitor C-9 has explored its potential to modulate cellular responses to stress, particularly in models of oxidative stress and hypoxic-ischemic insults. These studies aim to elucidate the compound's mechanism of action and its therapeutic promise in diseases characterized by cellular stress and mitochondrial dysfunction.
Oxidative Stress Response
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathogenic factor in a multitude of diseases. CypD is a known sensitizer (B1316253) of the mitochondrial permeability transition pore (mPTP) to oxidative stress. mdpi.com The inhibition of CypD is therefore a rational strategy to protect mitochondria and enhance cell survival under conditions of oxidative duress.
The small molecule C-9 has been identified as a potent inhibitor of CypD. frontiersin.org Research has demonstrated that C-9 can protect against cellular damage induced by stressors that elevate oxidative stress. frontiersin.org In a preclinical study using the human neuroblastoma cell line SK-N-SH, the neurotoxic effects of amyloid-beta (Aβ) oligomers, which are known to induce significant oxidative stress and mitochondrial dysfunction, were investigated. frontiersin.orgnih.gov Treatment with Aβ₁₋₄₂ led to a significant decrease in cell viability and key mitochondrial functions. frontiersin.orgnih.gov
Another critical aspect of CypD-mediated mitochondrial dysfunction under oxidative stress is the opening of the mPTP, which can be triggered by calcium overload. frontiersin.org Studies on isolated cortical mitochondria have shown that C-9 effectively attenuates calcium-induced mitochondrial swelling in a dose-dependent manner, further supporting its role in stabilizing mitochondria against stress signals. nih.gov
| Model System | Stress Inducer | Key Findings with C-9 Treatment | Measured Parameters |
|---|---|---|---|
| SK-N-SH Neuroblastoma Cells | Amyloid-Beta (Aβ₁₋₄₂) | Increased cell viability in the presence of Aβ₁₋₄₂. nih.gov | MTT Reduction Assay |
| SK-N-SH Neuroblastoma Cells | Amyloid-Beta (Aβ₁₋₄₂) | Rescued Cytochrome c Oxidase (CcO) activity. nih.gov | CcO Enzymatic Activity Assay |
| SK-N-SH Neuroblastoma Cells | Amyloid-Beta (Aβ₁₋₄₂) | Restored cellular ATP levels in a dose-dependent manner. nih.gov | ATP Concentration Measurement |
| Isolated Mouse Cortical Mitochondria | Calcium (Ca²⁺) | Attenuated Ca²⁺-induced mitochondrial swelling. nih.gov | Mitochondrial Swelling Assay |
Hypoxic-Ischemic Insult Models
Hypoxic-ischemic (HI) injury, which results from a lack of oxygen and glucose supply to tissues, is a primary cause of cell death in conditions such as stroke and neonatal encephalopathy. semanticscholar.orggu.se A key event in the pathophysiology of HI-induced cell death is mitochondrial dysfunction, where the opening of the mPTP plays a significant role. nih.govresearchgate.net Consequently, inhibitors of CypD are being investigated as potential neuroprotective agents in models of HI. nih.govnih.gov
In vitro models of HI often utilize oxygen-glucose deprivation (OGD) followed by reoxygenation to mimic the conditions of ischemia-reperfusion injury in the brain. nih.govaging-us.com Studies have shown that the inhibition of CypD using compounds like Cyclosporin A (CsA) can significantly reduce neuronal death in these OGD models. nih.govportlandpress.com Furthermore, genetic knockout of CypD has been demonstrated to be protective in adult mouse models of hypoxic-ischemic brain injury. nih.gov These findings underscore the critical role of CypD in mediating cell death following a hypoxic-ischemic insult.
While the broader class of CypD inhibitors has shown promise in preclinical models of hypoxic-ischemic injury, specific research findings on the application of C-9 in these particular models are not extensively detailed in the currently available scientific literature. The protective effects observed with other CypD inhibitors in oxygen-glucose deprivation models strongly suggest a potential therapeutic utility for C-9 in this context, though direct experimental evidence is pending.
| Model System | Key Findings with CypD Inhibition (General) | Specific Findings for C-9 |
|---|---|---|
| In vitro Oxygen-Glucose Deprivation (OGD) Models | Inhibition of CypD (e.g., with CsA) significantly reduces neuronal cell death. nih.govportlandpress.com | Data not available in the reviewed literature. |
| In vivo Adult Mouse Hypoxic-Ischemic Brain Injury | Genetic knockout of CypD reduces brain injury. nih.gov | Data not available in the reviewed literature. |
Advanced Research and Development Strategies for Cypd Inhibitor C 9 Analogs
Structure-Activity Relationship (SAR) Studies of C-9 Derivatives
While extensive Structure-Activity Relationship (SAR) studies focused specifically on a broad series of C-9 derivatives are not widely detailed in the available literature, initial insights can be drawn from the design and modeling of related compounds. Research into novel small-molecule CypD inhibitors has explored scaffolds based on 4-aminobenzenesulfonamide and tetrahydropyrimidine. nih.govacs.org
In a study that designed and evaluated 20 novel compounds, a sulfonamide derivative, designated as compound 9 , provided insights into potential SAR. nih.govmdpi.com Docking studies of this compound within the CypD active site revealed key interactions that are likely important for inhibitory activity. These interactions include the formation of three hydrogen bonds and an arene-arene π-stacking interaction with specific residues in the binding pocket. mdpi.com The analysis suggested that the presence of the sulfonamide scaffold is a foundational element for achieving binding within the CypD active site. nih.govacs.org
The docking score and interacting residues for this C-9 related sulfonamide derivative are summarized below, indicating the nature of the interactions governing its binding affinity.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Active Site Residues | Key Interactions |
| 9 | -11.074 | 3 | His54, Asn71, Lys155 | Arene-arene π-interaction with His54; Salt bridges to Lys152 and Asn71; H-bond to His54 |
Table 1: Docking analysis of a sulfonamide derivative (Compound 9) with the CypD binding domain. Data sourced from computational modeling studies. mdpi.com
These findings suggest that modifications to the C-9 structure should aim to preserve or enhance these key interactions to maintain or improve inhibitory potency.
Strategies for Achieving CypD Subtype Selectivity
Achieving selectivity for CypD over other cyclophilin isoforms is a major goal in drug development to minimize off-target effects. The high degree of conservation in the active site across the 17 human cyclophilins makes this a significant challenge.
A promising strategy for achieving CypD subtype selectivity involves designing inhibitors that interact with non-conserved amino acid residues located near the primary binding site. nih.gov While the main active site is highly conserved, adjacent regions, often referred to as exo-sites, show greater diversity among cyclophilin isoforms. nih.govproteopedia.orgosti.govnih.gov
Research has shown that the S2 pocket, an exo-site adjacent to the active site, contains several non-conserved "gatekeeper" residues that differ significantly between cyclophilin subtypes. nih.gov By designing molecules that extend into this S2 pocket and form specific interactions with these unique residues, it is possible to create inhibitors with high selectivity for CypD. nih.govosti.govnih.gov This strategy has been successfully applied to develop potent and highly selective macrocyclic inhibitors of CypD, which achieve selectivity of over 10,000-fold compared to other cyclophilins. nih.govproteopedia.orgosti.govnih.gov At present, the application of this strategy to small-molecule inhibitors based on the C-9 scaffold has not been reported in the reviewed literature.
Comparison with Pan-Cyclophilin Inhibitors
The therapeutic and research landscape for cyclophilin modulation is populated by two main classes of inhibitors: specific inhibitors, such as the 4-aminobenzenesulfonamide derivative C-9 which targets Cyclophilin D (CypD), and pan-cyclophilin inhibitors that act on multiple isoforms of the cyclophilin family. ucl.ac.uk Pan-cyclophilin inhibitors are characterized by their ability to bind and inhibit the enzymatic peptidyl-prolyl cis-trans isomerase (PPIase) activity of various cyclophilin family members, including the abundant cytosolic Cyclophilin A (CypA), Cyclophilin B (CypB), and the mitochondrial CypD. frontiersin.orgacs.org
Prominent examples of pan-cyclophilin inhibitors include Cyclosporin (B1163) A (CsA) and its non-immunosuppressive derivatives like NIM811 and Alisporivir (Debio-025), as well as the structurally distinct natural product, Sanglifehrin A. frontiersin.orgmdpi.commdpi.com The broad-spectrum activity of these compounds results in diverse biological effects. For instance, the immunosuppressive action of CsA is not due to its inhibition of CypD, but rather the formation of a complex between CypA and CsA, which then inhibits calcineurin, a key enzyme in the T-cell activation pathway. frontiersin.orgmdpi.com
In contrast, CypD inhibitor C-9 was identified through in silico modeling and surface plasmon resonance (SPR) as a non-peptidic small molecule that binds with high affinity specifically to CypD. ucl.ac.uk Its mechanism is centered on inhibiting the PPIase activity of CypD, which plays a crucial regulatory role in the opening of the mitochondrial permeability transition pore (mPTP). ucl.ac.ukontosight.ai The primary advantage of a CypD-specific inhibitor like C-9 over pan-inhibitors lies in its targeted action. By selectively modulating CypD, it aims to prevent mPTP-mediated cell death, a key event in ischemia-reperfusion injury and some neurodegenerative diseases, while avoiding the widespread systemic effects associated with pan-cyclophilin inhibition, such as immunosuppression. ucl.ac.ukfrontiersin.orgontosight.ai While pan-inhibitors like NIM811 have been characterized for their effects on CypD and mPTP, their utility is complicated by their binding to all cyclophilin family members. frontiersin.org The development of specific small-molecule inhibitors like C-9 and urea-based compounds represents a strategic shift towards achieving a more precise therapeutic effect focused solely on mitochondrial function. ucl.ac.ukacs.org
| Compound | Target Specificity | Chemical Class | Key Differentiating Characteristic |
|---|---|---|---|
| CypD inhibitor C-9 | Specific for Cyclophilin D (CypD) | 4-aminobenzenesulfonamide derivative | Designed for high-affinity, specific binding to CypD to modulate the mPTP without broad immunosuppressive effects. ucl.ac.uk |
| Cyclosporin A (CsA) | Pan-Cyclophilin (CypA, B, D, etc.) | Cyclic peptide | Potent immunosuppressant via a gain-of-function mechanism involving a CypA-CsA-calcineurin complex. frontiersin.orgmdpi.com |
| NIM811 | Pan-Cyclophilin | CsA derivative (non-immunosuppressive) | Inhibits multiple cyclophilins without binding calcineurin; potent inhibitor of mPTP opening. frontiersin.orgmdpi.com |
| Alisporivir (Debio-025) | Pan-Cyclophilin | CsA derivative (non-immunosuppressive) | Shows greater potency than CsA in mitochondrial swelling assays and has been investigated for antiviral properties. ucl.ac.ukmdpi.com |
| Sanglifehrin A | Pan-Cyclophilin | Natural product (macrolide) | Structurally unrelated to CsA but also binds to the isomerase active site of cyclophilins. ucl.ac.uk |
Novel Modalities for CypD Function Modulation
Beyond direct enzymatic inhibition with small molecules, advanced research strategies are exploring novel modalities to modulate CypD function at the protein and genetic levels. These approaches, primarily in the research and preclinical stages, aim to offer higher specificity, different mechanisms of action, and potentially more durable effects compared to traditional inhibitors.
One of the most innovative approaches in modern drug discovery is targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). nih.gov A PROTAC is a bifunctional molecule designed to bring a specific target protein into close proximity with an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for destruction. astrazeneca.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's natural waste disposal machinery, the proteasome. astrazeneca.com
This technology offers a distinct advantage over traditional inhibitors because it eliminates the target protein rather than merely blocking its active site. astrazeneca.com This can lead to a more profound and longer-lasting biological effect. astrazeneca.com While research into PROTACs specifically targeting CypD is still in its nascent stages, the strategy has been successfully applied to other members of the cyclophilin family, notably Cyclophilin A (CypA). nih.govucl.ac.uk Researchers have designed PROTACs that selectively degrade CypA, demonstrating the viability of this approach for the cyclophilin family. ucl.ac.uk
A hypothetical PROTAC for CypD would be constructed by linking a CypD-binding molecule (a "warhead," which could be derived from a known inhibitor like C-9) to a ligand that recruits an E3 ligase via a chemical linker. nih.gov Such a molecule would theoretically induce the selective degradation of CypD within the cell, offering a powerful research tool to study the effects of CypD depletion and a potential therapeutic avenue for diseases where sustained downregulation of CypD is desired.
Another advanced modality for modulating CypD function is to target its synthesis at the genetic level using RNA-targeted therapeutics, such as antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of nucleic acids that are designed to bind to a specific messenger RNA (mRNA) sequence. nih.gov This binding can prevent the translation of the mRNA into protein or lead to the degradation of the mRNA by cellular enzymes like RNase H. nih.gov
This strategy has been effectively used in research to decrease the levels of CypD. nih.govjci.org Studies have employed specific ASOs, including locked nucleic acid (LNA) GapmeRs, to target the PPIF gene, which encodes the CypD protein. jci.org Transfection of cells with these ASOs leads to a significant reduction in PPIF mRNA and a corresponding knockdown of the CypD protein. jci.org
This approach differs fundamentally from small molecule inhibitors like C-9. While C-9 inhibits the activity of the already synthesized CypD protein, ASOs prevent the synthesis of new CypD protein altogether. ucl.ac.ukjci.org This makes ASOs a valuable research tool for investigating the long-term consequences of CypD deficiency and provides a potential therapeutic framework for chronic conditions where a sustained reduction in CypD levels could be beneficial. nih.gov
Future Research Trajectories and Unresolved Questions
Further Elucidation of the Definitive Molecular Architecture of the mPTP
The precise molecular identity of the mitochondrial permeability transition pore (mPTP) remains a subject of ongoing debate and research. researchgate.netportlandpress.com Although CypD is a well-established regulator of the mPTP, it is not considered a core structural component. ucl.ac.uknih.gov The prevailing model suggests that the F1FO-ATP synthase can form the pore, possibly through dimerization. ucl.ac.uk In this model, CypD is thought to interact with the oligomycin (B223565) sensitivity conferring protein (OSCP) subunit of the ATP synthase, promoting mPTP opening. ucl.ac.uk However, this hypothesis has been challenged by recent studies showing that mPTP opening can still occur in cells lacking essential subunits of the F1FO-ATP synthase. ucl.ac.uk
Early models proposed a complex of the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane and the adenine (B156593) nucleotide translocator (ANT) in the inner membrane as the core of the mPTP. nih.govmdpi.com However, subsequent genetic studies have largely refuted the essentiality of VDAC and have repositioned ANT as more of a regulatory component. nih.govresearchgate.net Other proteins, such as the phosphate (B84403) carrier (PiC), have also been implicated due to their ability to bind CypD and the modulatory effects of their ligands on mPTP opening. portlandpress.com The lack of a definitive structure for the mPTP makes traditional structure-based drug design challenging. ucl.ac.uk A complete understanding of the mPTP's molecular composition is crucial for developing next-generation inhibitors with improved specificity and efficacy.
Comprehensive Characterization of CypD's Diverse Physiological Roles Beyond mPTP Modulation
While the role of CypD as a key regulator of the mPTP is well-documented, its physiological functions extend beyond this singular role. liverpool.ac.ukfrontiersin.org CypD, a peptidyl-prolyl cis-trans isomerase (PPIase), is involved in protein folding and maturation within the mitochondrial matrix. liverpool.ac.ukembopress.org This chaperone-like function suggests its involvement in mitochondrial quality control. liverpool.ac.uk
Studies have revealed that CypD can influence cellular metabolism. For instance, it has been shown to bind to and regulate the activity of peroxisome proliferator-activated receptor alpha (PPARα), thereby affecting fatty acid β-oxidation. mdpi.com Furthermore, CypD appears to play a role in regulating the assembly and activity of the F1FO-ATP synthase, impacting mitochondrial bioenergetics. ucl.ac.ukfrontiersin.org The observation that mice lacking the gene for CypD (Ppif knockout mice) are viable but exhibit phenotypes such as adult-onset obesity and altered anxiety levels points to broader physiological roles for CypD. ucl.ac.uk A deeper understanding of these diverse functions is essential to anticipate the full spectrum of effects that may arise from systemic CypD inhibition.
Investigation of Post-Translational Modifications of CypD and their Influence on Inhibitor Efficacy
The activity and function of CypD are modulated by various post-translational modifications (PTMs), which can significantly impact its interaction with other proteins and its susceptibility to inhibitors. nih.govresearchgate.net These modifications add a layer of complexity to the regulation of mPTP opening and CypD's other functions.
Key PTMs of CypD include:
Phosphorylation: Phosphorylation of CypD at different sites can either enhance or suppress mPTP opening. frontiersin.org For example, phosphorylation by glycogen (B147801) synthase kinase-3 (GSK-3) has been reported to promote pore opening. frontiersin.org Conversely, molecular dynamics simulations suggest that phosphorylation can alter the conformational dynamics of CypD, potentially reducing its catalytic activity in one direction. nih.govunomaha.edu
Acetylation: Acetylation of CypD, particularly at lysine (B10760008) 166, is thought to sensitize the mPTP, promoting cell death. frontiersin.org The deacetylase SIRT3 can reverse this modification, offering a protective effect. frontiersin.org
Oxidation and S-nitrosylation: The cysteine residue at position 202 (in mice) or 203 (in humans) is a critical site for redox-sensitive modifications. mdpi.comnih.gov Oxidation of this residue sensitizes the mPTP, while S-nitrosylation is protective. mdpi.com These modifications can compete with each other, suggesting that CypD acts as an integrator of cellular redox signals. nih.gov
The PTM status of CypD could influence the binding and efficacy of inhibitors like C-9. For example, a modification at or near the inhibitor binding site could alter the affinity of the compound. Therefore, future research must consider the PTM landscape of CypD in different pathological contexts to predict and enhance the therapeutic efficacy of its inhibitors.
Development of Advanced Preclinical In Vivo Models for CypD Inhibitor Evaluation, including Conditional Gene Ablation Studies
The evaluation of CypD inhibitors has relied on a variety of preclinical models, from isolated mitochondria to animal models of disease. researchgate.netacs.org While these models have been invaluable, the development of more sophisticated systems is necessary for a comprehensive assessment of inhibitor efficacy and the long-term consequences of CypD targeting.
Constitutive Ppif knockout mice have been instrumental in confirming the role of CypD in various pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. elifesciences.orgpnas.org However, the lifelong absence of CypD may lead to compensatory mechanisms that could mask or alter the acute effects of pharmacological inhibition. frontiersin.org
Conditional gene ablation studies, where the Ppif gene is deleted at a specific time or in a specific tissue, offer a more refined approach to studying CypD function. frontiersin.orgfrontiersin.org These models allow researchers to dissect the temporal and tissue-specific roles of CypD, providing a more accurate representation of what might be expected from pharmacological intervention in adults. frontiersin.orgfrontiersin.org Such models have already revealed that acute CypD ablation in adult mice can lead to enhanced oxygen utilization efficiency and improved exercise capacity. frontiersin.orgfrontiersin.org The continued development and use of these advanced preclinical models will be crucial for validating the therapeutic potential of CypD inhibitors and for identifying potential on-target liabilities.
Exploration of CypD Inhibition in Novel Preclinical Disease Paradigms
The therapeutic potential of CypD inhibition has been explored in a range of diseases, most notably those involving ischemia-reperfusion injury and neurodegeneration. frontiersin.orgnih.gov However, the fundamental role of CypD in mitochondrial-mediated cell death and dysfunction suggests that its inhibition could be beneficial in a broader array of pathological conditions.
Recent studies have begun to explore the role of CypD in other disease contexts:
Cancer: The role of CypD in cancer is complex and appears to be context-dependent. nih.gov In some instances, CypD overexpression is associated with tumor promotion and resistance to therapy, while in others, it may be involved in mediating cell death. nih.govoatext.com For example, CypD has been implicated in cisplatin-mediated pancreatic cancer cell death. oatext.com Further investigation is needed to clarify its role in different cancer types and to determine if CypD inhibitors could be a viable anti-cancer strategy. nih.gov
Non-alcoholic steatohepatitis (NASH): Studies using CypD knockout mice have shown a significant reduction in the development of hepatocellular carcinoma (HCC) in a mouse model of diabetes-linked NASH, suggesting that CypD plays a role in the progression of this disease. plos.org
Bone Metabolism: Emerging evidence suggests that the mPTP and CypD are involved in bone metabolism and healing. mdpi.com Downregulation of CypD has been observed during osteogenic differentiation, and its "rescue" has a negative impact on this process. elifesciences.org
Senescence: Recent findings indicate that CypD is critical for the survival of senescent cells, which are implicated in aging and age-related diseases. embopress.org Inhibition of CypD has been shown to selectively eliminate these cells, identifying it as a potential senolytic target. embopress.org
The exploration of CypD inhibitors, such as C-9, in these and other novel preclinical disease paradigms will be essential for uncovering the full therapeutic scope of targeting this central regulator of mitochondrial function.
Q & A
Basic Research Questions
Q. What experimental models and assays are used to validate CypD inhibitor C-9's target engagement and enzymatic activity?
- Methodological Answer :
-
Surface Plasmon Resonance (SPR) : Used to quantify binding affinity (KD = 149 nM) between C-9 and human CypD .
-
Peptidyl Prolyl Isomerase (PPIase) Activity Assay : Real-time fluorescence capture assays (e.g., Hamamatsu FDSS 7000) measure inhibition of CypD enzymatic activity (IC50 = 1.49 ± 0.20 μM) .
-
Mitochondrial Swelling Assays : Dose-dependent reduction of calcium-induced mitochondrial swelling in isolated mitochondria, with cyclosporine A (CsA) as a positive control .
Table 1: Key Biochemical Properties of C-9
Parameter Value Evidence Source Molecular Weight <500 Da LogP <5 CypD Binding Affinity (KD) 149 nM PPIase Inhibition (IC50) 1.49 ± 0.20 μM
Q. How does C-9 rescue Aβ-induced mitochondrial dysfunction in neuronal models?
- Methodological Answer :
- Cell Viability Assays : SK-N-SH cells treated with Aβ1-42 show reduced survival, which C-9 (10–20 μM) reverses via MTT or similar assays .
- Cytochrome c Oxidase (CcO) Activity : Restored using spectrophotometric analysis in Aβ-treated cells, confirming mitochondrial respiratory recovery .
- ATP Quantification : Luminescence-based assays (e.g., CellTiter-Glo) demonstrate C-9's dose-dependent restoration of ATP levels in Aβ-stressed cells .
Advanced Research Questions
Q. What strategies address contradictory data on CypD inhibitor efficacy across mitochondrial stress models?
- Methodological Answer :
- Model-Specific Validation : Use CypD-knockout (e.g., CYPD2/2) mitochondria to confirm target specificity in assays like calcium buffering or ROS measurement .
- Dose-Response Calibration : Optimize C-9 concentrations for specific stressors (e.g., Aβ vs. calcium overload) to avoid off-target effects observed in other inhibitors (e.g., CsA’s nephrotoxicity) .
- Cross-Study Harmonization : Replicate protocols from studies showing efficacy (e.g., SK-N-SH cell models ) in diverse systems (e.g., primary neurons, in vivo AD models).
Q. How can researchers evaluate C-9’s blood-brain barrier (BBB) permeability and pharmacokinetics in preclinical studies?
- Methodological Answer :
- In Vitro BBB Models : Use transwell assays with brain endothelial cells (e.g., hCMEC/D3) to measure permeability coefficients .
- In Vivo Imaging : Track radiolabeled C-9 in animal models via PET or mass spectrometry to assess brain biodistribution .
- Lipinski’s Rule Compliance : Validate drug-likeness (MW <500 Da, LogP <5) as a proxy for BBB penetration potential .
Q. What are the limitations of current CypD inhibitors, and how does C-9 address them?
- Methodological Answer :
- Comparative Toxicity Profiling : Assess C-9’s safety in long-term neuronal cultures vs. CsA, which exhibits neurotoxicity .
- Solubility Testing : Perform kinetic solubility assays in physiological buffers to confirm advantages over poorly soluble inhibitors (e.g., quinazoline derivatives) .
- Functional Rescue in Disease Models : Test C-9 in AD transgenic mice to validate mitochondrial and cognitive rescue, addressing gaps in prior in vitro studies .
Contradictions and Gaps in Current Research
- CypD Expression Variability : notes CypD upregulation depends on mtDNA mutation type, which may explain differential responses to inhibitors in patient-derived models.
- BBB Data Absence : While C-9 meets Lipinski’s criteria, direct evidence of BBB penetration is lacking, necessitating targeted in vivo studies .
Key Recommendations for Future Studies
- Prioritize in vivo validation of C-9’s mitochondrial rescue in AD models.
- Conduct off-target profiling using proteome-wide screens (e.g., thermal shift assays).
- Integrate multi-omics approaches (e.g., metabolomics) to map C-9’s impact beyond mitochondrial endpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
